Product packaging for 7-Bromothiazolo[4,5-d]pyrimidine(Cat. No.:)

7-Bromothiazolo[4,5-d]pyrimidine

Cat. No.: B12971369
M. Wt: 216.06 g/mol
InChI Key: NXWYLBBAZPEHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromothiazolo[4,5-d]pyrimidine is a high-purity chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a bromine atom at the 7-position, making it a highly versatile and reactive intermediate for synthesizing a diverse range of novel derivatives, primarily through nucleophilic substitution reactions . The thiazolo[4,5-d]pyrimidine scaffold is a fused heterocyclic system of significant scientific interest due to its structural resemblance to purine bases . Researchers are actively exploring this core structure to develop new therapeutic agents. This scaffold is recognized as a key pharmacophore in the design of corticotropin-releasing factor (CRF) receptor antagonists . Modulating the CRF system is a promising strategy for investigating new approaches to stress-related disorders, anxiety, and depression . Furthermore, structurally related thiazolo[4,5-d]pyrimidine derivatives have demonstrated notable anticancer activity in preclinical studies, indicating the broad potential of this chemical class in oncology research . As a synthetically useful intermediate, this compound enables the introduction of various amine and other functional groups at the 7-position, allowing for the rapid generation of chemical libraries for structure-activity relationship (SAR) studies . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrN3S B12971369 7-Bromothiazolo[4,5-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWYLBBAZPEHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 7 Bromothiazolo 4,5 D Pyrimidine Core and Analogues

Strategies for Constructing the Thiazolo[4,5-d]pyrimidine (B1250722) Ring System

The construction of the thiazolo[4,5-d]pyrimidine ring system is primarily achieved by forming the thiazole (B1198619) ring onto a pre-existing pyrimidine (B1678525) core or, less commonly, by building the pyrimidine ring onto a thiazole precursor. These strategies encompass a variety of synthetic reactions, including classical condensations, multicomponent approaches, and catalyzed processes.

Classical Cyclization Reactions

Classical cyclization reactions represent the foundational and most frequently employed methods for synthesizing the thiazolo[4,5-d]pyrimidine core. These typically involve the intramolecular or intermolecular condensation of appropriately functionalized precursors.

A common and effective strategy involves the reaction of pyrimidine derivatives containing a thiourea (B124793) moiety (dihydropyrimidinethiones) with α-halocarbonyl compounds or their equivalents. The Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides is a known route to 5H-thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.com

One prominent example is the reaction of 6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile. d-nb.infonih.gov This reaction, typically conducted in an ethanolic potassium hydroxide (B78521) solution, proceeds via initial S-alkylation of the thiouracil ring by the halide, followed by an intramolecular cyclization to form the fused thiazole ring. d-nb.infonih.gov This method efficiently yields highly functionalized thiazolo[3,2-a]pyrimidine derivatives. d-nb.info Similarly, thiazolo[3,2-a]pyrimidines can be synthesized from the cyclization reaction of dihydropyrimidine-thiones with α-bromoacetone in aqueous media. researchgate.net

Another approach involves the reaction of 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones with various secondary amines to produce 7-(N,N-dialkylamino) derivatives. nih.gov The starting chloro-substituted thiazolopyrimidine thiones are themselves synthesized from pyrimidine precursors. nih.gov

The annulation strategy can proceed in two directions: constructing the pyrimidine ring onto a thiazole precursor or forming the thiazole ring onto a pyrimidine precursor.

Annulation of a Pyrimidine Ring onto a Thiazole Precursor: This approach starts with a substituted thiazole. For instance, bicyclic 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives have been synthesized via a one-pot cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes. biointerfaceresearch.com Another method involves the interaction of an N-cyanothioimidate salt with methyl bromocrotonate, which leads to an intermediate that undergoes in situ intramolecular cyclization to yield thiazolo[4,5-b]pyridin-5(4H)-ones. dmed.org.ua The synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines begins by reacting a 2-aminothiole with an appropriate arylacetylchloride at high temperature to form thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives, which are then further functionalized. nih.gov

Annulation of a Thiazole Ring onto a Pyrimidine Precursor: This is a more common route. One method involves the cyclization of 4-aminopyrimidin-5-yl thiocyanates. rsc.org For example, Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine (B22253) yields the 5-thiocyanato-compound, which can be cyclized using acetic anhydride (B1165640) to form a diacetamido-derivative. rsc.org Subsequent deacetylation gives 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine. rsc.org Another example is the reaction of 2,4-diamino-5-bromo-6-hydroxypyrimidine with thiourea, which forms an isothiouronium salt. rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained prominence as powerful synthetic tools for creating complex molecules like thiazolopyrimidines in a single procedural step, valued for their efficiency and atom economy. researchgate.netmdpi.com Several thiazolo[4,5-d]pyrimidine analogues have been synthesized using MCRs.

For example, a series of thiazolopyrimidine derivatives has been synthesized via a multicomponent reaction involving 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and bromomalononitrile. nih.gov Another one-pot, three-component reaction utilizes 2-hydroxy-4H-benzo nih.govingentaconnect.comthiazolo[3,2-a]pyrimidin-4-one or 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with various aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. ingentaconnect.com This transformation constructs the fused pyranopyrimidinone ring system in a single operation without a catalyst and in good yields. ingentaconnect.com

The Biginelli reaction, a classic MCR, is often the first step in a sequence to produce the necessary dihydropyrimidine (B8664642) precursor for subsequent cyclization. mdpi.comnih.gov For instance, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, produced by a Biginelli reaction, are reacted with bromomalononitrile to give ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. mdpi.com

Transition-Metal-Catalyzed Cyclization Processes

Transition-metal catalysts offer efficient pathways for the synthesis of heterocyclic systems. While often used for functionalization, such as in Suzuki coupling reactions to add substituents to the thiazolopyrimidine core nih.gov, they can also play a role in the primary ring-forming reactions.

An example is the use of ferric chloride (FeCl₃) to catalyze a one-pot, three-component coupling reaction of aldehydes, alkynes, and a triazole to synthesize pyrimidine derivatives, showcasing an environmentally friendly catalytic approach. researchgate.net In a similar vein, an ionic liquid, 1-butyl-3-methyl-1H-imidazolium iron(III) chloride ([Bmim]FeCl₄), has been used as a promoting medium for a four-component reaction to produce pyrazolo-pyrimido[4,5-d]pyrimidines without the need for an additional catalyst. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. researchgate.net The synthesis of the thiazolo[4,5-d]pyrimidine core and its analogues has significantly benefited from this technology.

Many classical and multicomponent reactions for synthesizing thiazolopyrimidines have been adapted for microwave irradiation. For instance, the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile shows marked improvement under microwave conditions. d-nb.infonih.gov Similarly, a domino alkylation-cyclization reaction of propargyl bromides with thiopyrimidinones to yield 5H-thiazolo[3,2-a]pyrimidin-5-ones is performed efficiently under microwave irradiation, completing in minutes with high yields. organic-chemistry.org One-pot three-component reactions to form thiazole/benzothiazole fused pyranopyrimidine derivatives are also effectively conducted under microwave irradiation, often being solvent-free and avoiding complex purification steps. ingentaconnect.com

The advantages of microwave assistance are clearly demonstrated when compared to conventional heating methods, as shown in the table below.

Product/Reaction TypeConventional Method TimeConventional Method Yield (%)Microwave-Assisted TimeMicrowave-Assisted Yield (%)Reference
3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile24 hours42-558 minutes69-88 d-nb.info, nih.gov
Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate24 hours60-7210 minutes83-89 mdpi.com
Domino alkylation-cyclization of propargyl bromidesNot specifiedNot specifiedFew minutesHigh organic-chemistry.org

Green Chemistry Methodologies in Thiazolopyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives, including thiazolopyrimidines, to mitigate the environmental impact of chemical processes. rasayanjournal.co.in These methodologies prioritize the use of safer solvents, catalysts, and energy sources, while aiming for higher yields, reduced waste, and simplified reaction procedures. rasayanjournal.co.in

Key green chemistry approaches applicable to thiazolopyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. rasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates. This method is particularly useful for heterogeneous reactions. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.inbiointerfaceresearch.com A notable example is the one-pot, three-component synthesis of thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.com

Solventless Approaches: Conducting reactions in the absence of a solvent, or "neat," minimizes the use of volatile organic compounds (VOCs) and simplifies product purification. rasayanjournal.co.in

Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally benign options such as water or ionic liquids, which are often non-toxic and biodegradable. rasayanjournal.co.in

Catalyst-Free Conditions: The development of reactions that proceed efficiently without the need for a catalyst is a significant green chemistry achievement, as it eliminates the potential for metal contamination and the need for catalyst removal. researchgate.net

A study on the synthesis of thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives highlights a novel and green catalyst-free method using pyrimidine derivatives as precursors in acetone. researchgate.net This approach underscores the potential for developing more sustainable synthetic routes to thiazolopyrimidine-based compounds. researchgate.net

Regioselective Bromination Techniques for Thiazolopyrimidine Scaffolds

The introduction of a bromine atom at a specific position within the thiazolopyrimidine scaffold is crucial for the development of targeted therapeutic agents. Regioselectivity in bromination reactions is therefore a key consideration. Several techniques have been developed to achieve this, ranging from direct halogenation to the use of specialized brominating agents.

Direct Halogenation Strategies

Direct halogenation using molecular bromine (Br₂) can be employed for the bromination of some heterocyclic systems. However, controlling the regioselectivity of this reaction can be challenging, often leading to a mixture of products. For thiazolo[5,4-d]thiazole (B1587360), a related heterocyclic system, successful bromination was achieved using elemental bromine in the presence of pyridine (B92270), which helped to avoid strongly acidic or basic conditions that could lead to decomposition. udayton.edu The stoichiometry of the bromine and the reaction time were critical factors in controlling the extent of bromination. udayton.edu Theoretical studies have also been conducted to understand the mechanism of pyridine-catalyzed halogenation. udayton.edu

N-Bromosuccinimide (NBS)-Mediated Bromination of Heterocycles

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including electron-rich aromatic heterocycles. wikipedia.orgnih.gov It serves as a convenient source of bromine radicals (Br•) for radical substitution reactions and can also participate in electrophilic addition and substitution reactions. wikipedia.org The reaction conditions, such as the solvent and the presence of initiators or catalysts, can significantly influence the outcome of NBS-mediated bromination, allowing for either ring or side-chain bromination. researchgate.netresearchgate.net

For instance, the use of NBS in dimethylformamide (DMF) as a solvent often results in high para-selectivity in the bromination of aromatic compounds. wikipedia.org In the context of heterocycles, NBS has been used for both nuclear and side-chain bromination of pyridine and naphthyridine derivatives. researchgate.net The reaction can be influenced by the presence of water, acids like perchloric acid, or radical initiators such as benzoyl peroxide. researchgate.netresearchgate.net

Table 1: Conditions for NBS-Mediated Bromination of Heterocycles

HeterocycleReagentConditionsProductReference
Electron-rich aromaticsNBSDMFpara-Bromo derivative wikipedia.org
2-Amino-6-methylpyridineNBSPerchloric acidDibromo aminopicoline researchgate.net
2,6-LutidineNBSAcetonitrile, reflux, benzoyl peroxide6-Bromomethyl-2-methylpyridine researchgate.net
Activated aromatic substratesNBSHZSM-5Regioselective nuclear and side-chain bromination researchgate.net

Dibromohydantoin (DBH)-Promoted Tandem Bromination Approaches

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective brominating agent that has been utilized in various synthetic transformations. It has been employed in the cross-coupling of enaminones with phenols under metal-free conditions, showcasing its utility in forming C-O bonds. researchgate.net Furthermore, DBDMH has been used in tandem reactions, such as the site-selective bromination followed by a Heck reaction of N-allyl enaminones to synthesize polysubstituted pyrroles and pyridines. researchgate.net This suggests the potential for developing tandem bromination and subsequent functionalization reactions for thiazolopyrimidine scaffolds.

Incorporation of Bromine via Brominated Building Blocks

An alternative to direct bromination of the pre-formed thiazolopyrimidine ring system is the use of brominated building blocks in the initial synthesis. This approach offers excellent control over the position of the bromine atom. For instance, the synthesis of pyrimido[4,5-b]quinolindiones has been achieved through multicomponent reactions where one of the starting materials can be a halogenated derivative. nih.gov Similarly, in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives, a key intermediate was obtained from a commercially available starting material that already contained chlorine atoms, which were subsequently substituted. nih.gov This strategy allows for the precise placement of the halogen, which can then be used as a handle for further synthetic modifications.

Targeted Synthesis of 7-Bromothiazolo[4,5-d]pyrimidine

The targeted synthesis of this compound would likely involve a multi-step sequence, leveraging the methodologies described above. A plausible synthetic route could commence with the construction of a substituted thiazole ring, followed by the annulation of the pyrimidine ring. The bromine atom could be introduced either by direct bromination of the thiazolopyrimidine core at a late stage or by utilizing a brominated precursor during the ring construction.

For instance, a convergent synthesis could involve the reaction of a suitably functionalized 4-aminothiazole derivative with a pyrimidine precursor. If a brominated 4-aminothiazole is used, the bromine atom would be incorporated directly into the desired position. Alternatively, if the thiazolo[4,5-d]pyrimidine core is first assembled, a regioselective bromination step would be necessary. Given the electron-rich nature of the thiazole ring, electrophilic bromination using a reagent like NBS would likely be directed to the thiazole moiety. The precise position of bromination on the thiazole ring would depend on the existing substituents on the pyrimidine ring, which can influence the electron density distribution within the heterocyclic system.

Further research and optimization of reaction conditions would be necessary to achieve a high-yielding and regioselective synthesis of the target compound, this compound.

Functionalization of Precursors Prior to Ring Closure

One of the most effective and widely employed methods for the synthesis of 7-substituted thiazolo[4,5-d]pyrimidines, including the 7-bromo analogue, involves the cyclization of a functionalized pyrimidine precursor. This strategy offers the advantage of regioselective placement of the bromine atom on the pyrimidine ring before the thiazole ring is formed.

A notable example of this approach is the synthesis of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione from a brominated pyrimidine precursor. The reaction commences with 4-amino-5-bromo-2-chloro-6-methylpyrimidine, which undergoes a cyclization reaction with carbon disulfide in the presence of a base, such as potassium hydroxide, in a solvent like dimethylformamide (DMF). acs.org This reaction proceeds to furnish the desired thiazolo[4,s-d]pyrimidine core. acs.org

The general reaction scheme for this approach can be summarized as follows:

PrecursorReagents and ConditionsProduct
4-amino-5-bromopyrimidine derivatives1. Carbon disulfide, Base (e.g., KOH) 2. Solvent (e.g., DMF)This compound derivatives
4-amino-5-bromo-2-chloro-6-methylpyrimidineCarbon disulfide, KOH, DMF5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione

This method highlights the utility of starting with a pre-brominated pyrimidine to ensure the bromine atom is located at the desired position in the final heterocyclic product. The subsequent modification of other positions on the ring system can then be carried out as needed for the synthesis of diverse analogues.

Post-Cyclization Electrophilic Bromination at the 7-Position

The alternative strategy for the synthesis of this compound involves the direct electrophilic bromination of the pre-formed thiazolo[4,5-d]pyrimidine ring system. This approach is conceptually more direct but is highly dependent on the reactivity and regioselectivity of the heterocyclic core towards electrophilic attack.

The electron-deficient nature of the pyrimidine ring, further influenced by the fused electron-withdrawing thiazole ring, can render the 7-position susceptible to electrophilic substitution under appropriate conditions. However, detailed and specific examples of the direct bromination of the parent thiazolo[4,5-d]pyrimidine at the 7-position are not extensively documented in the reviewed scientific literature.

While direct bromination of the closely related thiazolo[5,4-d]thiazole ring system has been reported to occur using reagents like bromine in the presence of pyridine, the electronic properties and reactivity of the thiazolo[4,5-d]pyrimidine system may differ significantly. udayton.edu The presence of nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic attack, making such reactions challenging.

Theoretical studies on related nitrogen-containing heterocyclic systems suggest that the reaction pathway for halogenation can be complex and may involve initial N-halogenation followed by rearrangement. udayton.edu The feasibility and outcome of direct bromination at the 7-position of the thiazolo[4,5-d]pyrimidine core would likely depend on factors such as the specific brominating agent used (e.g., N-bromosuccinimide, bromine), the presence of a catalyst, and the reaction conditions (e.g., solvent, temperature).

Further research is required to establish reliable and high-yielding protocols for the post-cyclization electrophilic bromination of the thiazolo[4,5-d]pyrimidine scaffold at the 7-position. The development of such methods would provide a valuable and versatile tool for the late-stage functionalization of this important heterocyclic system.

Mechanistic Investigations of Synthetic and Transformative Reactions of 7 Bromothiazolo 4,5 D Pyrimidine

Elucidation of Reaction Mechanisms for Bromination and Derivatization

The introduction of a bromine atom at the 7-position of the thiazolo[4,5-d]pyrimidine (B1250722) scaffold is a key synthetic step. While specific mechanistic studies for the direct bromination of the parent thiazolo[4,5-d]pyrimidine are not extensively detailed in the reviewed literature, the mechanisms for the derivatization of the resulting 7-bromo compound are better understood, primarily proceeding through nucleophilic substitution pathways.

Derivatization of 7-bromothiazolo[4,5-d]pyrimidine and analogous halogenated heterocycles often involves the displacement of the halide by a nucleophile. researchgate.net For instance, in the synthesis of related 5-bromo-pyrimidine derivatives, multi-step reactions are initiated from a di-chlorinated pyrimidine (B1678525), highlighting the utility of halogenated intermediates. nih.gov The key step in the derivatization of the 7-bromo analogue is the nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the bromine atom. The electron-withdrawing nature of the fused pyrimidine and thiazole (B1198619) rings enhances the electrophilicity of the C7 position, making it susceptible to nucleophilic attack. This attack leads to the formation of a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge across the aromatic system. The subsequent departure of the bromide ion restores the aromaticity of the ring system, yielding the 7-substituted product. The synthesis of various pyrazolo[3,4-d]pyrimidines from precursors demonstrates how amino and other functional groups can be used to build up the final heterocyclic structure. nih.gov

Role of Catalysis in Promoting Transformations (e.g., Metal-Free vs. Transition-Metal Catalysis)

Catalysis plays a pivotal role in expanding the synthetic scope of this compound, enabling transformations that are otherwise difficult or impossible. Both transition-metal-catalyzed and metal-free approaches have been developed for the functionalization of related heterocyclic systems, each offering distinct advantages.

Transition-Metal Catalysis: Transition-metal catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds from aryl halides. For a substrate like this compound, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are highly relevant. These reactions proceed via a catalytic cycle that typically involves three main steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. In this cycle, the transition metal complex, often a palladium(0) species, first inserts into the carbon-bromine bond. This is followed by a reaction with a coupling partner (e.g., a boronic acid in the Suzuki reaction), and the final step regenerates the catalyst while forming the desired product. The coordination of pi systems within a molecule to a metal complex can weaken existing bonds and make the molecule susceptible to nucleophilic attack. youtube.com

Metal-Free Catalysis: In recent years, there has been a significant shift towards developing metal-free catalytic systems to circumvent the drawbacks associated with transition metals, such as cost, toxicity, and the need for often complex ligands. chemistryviews.org These methods are frequently more practical as they tend to be less sensitive to air and moisture. chemistryviews.org Metal-free approaches for functionalizing heterocyclic rings often rely on the use of organocatalysts, iodine, or strong bases. mdpi.com For example, iodine-catalyzed aerobic oxidative synthesis has been successfully used for constructing quinazolines, where iodine initiates the reaction through the formation of radical or iminium intermediates. mdpi.com Another strategy involves activating the heterocyclic ring with a Lewis acid, which enhances its electrophilicity and facilitates nucleophilic attack by a weakly nucleophilic partner. nih.gov Such methods offer a greener and more sustainable alternative for the synthesis of complex molecules. rsc.org

Catalysis TypeGeneral PrincipleCommon Catalysts/ReagentsAdvantagesPotential Drawbacks
Transition-Metal CatalysisActivation of C-Br bond via oxidative addition to a metal center (e.g., Pd, Cu, Ni).Pd(PPh₃)₄, Pd(OAc)₂, CuI, NiCl₂(dppp)High efficiency, broad substrate scope, well-established methods (Suzuki, Heck, etc.).Cost, toxicity of metals, potential product contamination, sensitivity to air/moisture. chemistryviews.org
Metal-Free CatalysisActivation through non-metal species, such as Lewis/Brønsted acids or organocatalysts. nih.govI₂, IBX, Lewis acids (e.g., BF₃·OEt₂), strong bases (e.g., t-BuOK), TMEDA. mdpi.comnih.govLower cost, reduced toxicity, often milder reaction conditions, operational simplicity. chemistryviews.orgmdpi.comMay have a more limited substrate scope, can require stronger reaction conditions in some cases.

Studies on Reaction Intermediates and Transition States

The detailed study of reaction pathways involves identifying and characterizing transient species such as reaction intermediates and transition states. youtube.com A reaction intermediate is a species that is formed in one step of a reaction mechanism and consumed in a later step, and its experimental detection can provide strong evidence for a proposed mechanism. youtube.com While specific computational or experimental studies on the intermediates and transition states for reactions of this compound are not widely reported, analogies can be drawn from related heterocyclic systems.

In nucleophilic aromatic substitution (SNAr) reactions, the key intermediate is the Meisenheimer complex, as previously mentioned. This adduct is a negatively charged species whose stability directly impacts the reaction rate. The electron-withdrawing properties of the thiazolo[4,5-d]pyrimidine ring system are crucial for stabilizing this intermediate.

For more complex transformations, other types of intermediates can be postulated. In a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, the key step involves a cyclization reaction with an iminium intermediate that is formed in situ. nih.gov Similarly, iodine-catalyzed reactions for quinazoline (B50416) synthesis are proposed to proceed through the generation of an initial aminium iodide radical, which then leads to an iminium iodide intermediate. mdpi.com

Plausible IntermediateAssociated Reaction TypeDescriptionSupporting Analogy
Meisenheimer ComplexNucleophilic Aromatic Substitution (SNAr)A negatively charged, non-aromatic adduct formed by the attack of a nucleophile on the aromatic ring.General mechanism for SNAr on electron-deficient haloarenes.
Iminium IntermediateCyclization / C-H FunctionalizationA positively charged species containing a C=N⁺ bond, which is highly electrophilic.Proposed in the synthesis of pyrimido[4,5-d]pyrimidines nih.gov and quinazolines. mdpi.com
Organometallic Complex (e.g., Pd-adduct)Transition-Metal Cross-CouplingAn intermediate where the heterocyclic core is bonded to a transition metal center after oxidative addition.Standard mechanism for Suzuki, Heck, and other palladium-catalyzed reactions.
Sigma ComplexLewis Acid-Catalyzed Nucleophilic AdditionA complex formed when a Lewis acid coordinates to the heterocycle, activating it for nucleophilic attack.Observed in the metal-free phosphonation of pyridines. nih.gov

Applications in Advanced Organic Synthesis and Scaffold Development

7-Bromothiazolo[4,5-d]pyrimidine as a Versatile Precursor in Complex Molecule Synthesis

The utility of this compound as a precursor in the synthesis of complex molecules stems from the reactivity of the C-Br bond. Halogenated pyrimidines are well-established substrates for reactions that form new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine (B1678525) ring activates the C7 position, making the bromine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. slideshare.net This allows for the straightforward introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

Furthermore, the 7-bromo functionality makes the scaffold an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for creating complex molecular architectures. Key examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of diverse aryl or heteroaryl substituents at the 7-position. mdpi.comnih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl groups, which can be further functionalized. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. researchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, providing an alternative to classical SNAr for introducing amine substituents.

This reactivity profile allows chemists to use this compound as a foundational element, systematically building upon it to achieve target molecules with desired complexity and functionality. The selective reaction at the 7-position, often leaving other parts of the molecule untouched, is a key advantage in multi-step synthetic sequences.

Construction of Diverse Polyheterocyclic and Fused Ring Systems

The this compound scaffold is an excellent starting point for the synthesis of more elaborate polyheterocyclic and fused ring systems. The bromo group can be replaced with a substituent that contains a second reactive functional group. Subsequent intramolecular cyclization can then be triggered to form a new ring fused to the pyrimidine portion of the scaffold.

For instance, a Suzuki coupling reaction can be used to introduce an ortho-functionalized aryl group (e.g., bearing a carboxylic acid, amine, or hydroxyl group). This newly introduced group can then undergo a condensation or cyclization reaction with the N6 nitrogen of the pyrimidine ring or an adjacent substituent to form a new 5- or 6-membered ring. This strategy provides access to complex, multi-ring systems that are often explored for their biological activities.

Utility as a Synthetic Building Block for Novel Pharmacophore Scaffolds

The structural resemblance of the thiazolo[4,5-d]pyrimidine (B1250722) nucleus to adenine (B156593), a fundamental component of nucleic acids and ATP, makes it a "privileged scaffold" in medicinal chemistry. This core is frequently used as a template for designing molecules that can interact with biological targets that naturally recognize purines. The 7-bromo derivative is particularly useful as it provides a convenient point for chemical modification to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Novel analogues of naturally occurring purine (B94841) nucleosides have been synthesized using the thiazolo[4,5-d]pyrimidine ring system to explore their potential as therapeutic agents. nih.gov In these synthetic campaigns, the 7-position is a key site for modification to create analogues of guanosine (B1672433) and adenosine (B11128). For example, the synthesis of a 7-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one, an analogue of adenosine, highlights the importance of functionalizing this position. nih.gov

The synthesis of such nucleoside analogues typically involves an initial glycosylation step to attach the ribose sugar, followed by modification of the heterocyclic base. This compound is an ideal precursor for these syntheses. After attachment of the sugar moiety, the 7-bromo group can be readily displaced by various nucleophiles. For instance, reaction with ammonia (B1221849) or a protected amine via nucleophilic aromatic substitution would yield the 7-amino group characteristic of adenosine analogues. nih.gov This synthetic flexibility allows for the creation of a wide range of nucleoside analogues for biological screening.

Protein kinases utilize ATP as a phosphate (B84403) donor, and the adenine ring of ATP fits into a specific pocket, forming key hydrogen bonds with the "hinge region" of the enzyme. Due to its close structural similarity to adenine, the thiazolo[4,5-d]pyrimidine scaffold is an excellent candidate for designing ATP-competitive kinase inhibitors. nih.gov

The arrangement of nitrogen atoms in the fused ring system can mimic the hydrogen bonding pattern of adenine, allowing it to anchor in the ATP-binding site. The 7-position points out towards the solvent-exposed region of the active site, making it an ideal vector for introducing substituents that can enhance potency and confer selectivity for a specific kinase. The 7-bromo atom serves as the crucial reactive handle to append these selectivity-determining groups via cross-coupling reactions. Related fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, have been successfully developed into clinically approved kinase inhibitors, validating this design strategy.

FeatureAdenine (in ATP)7-Aryl-Thiazolo[4,5-d]pyrimidine
Core StructurePurineThiazolo[4,5-d]pyrimidine (Purine Isostere)
Hinge-Binding MotifN1 (acceptor), N6-amino (donor)N1, N3, N6 (acceptors/donors depending on substitution)
Substitution VectorRibose at N9R-group at C7 (points to solvent region)
Structural ImageAdenine Structure7-Substituted Thiazolo[4,5-d]pyrimidine Structure

Beyond kinases, the thiazolo[4,5-d]pyrimidine scaffold is a valuable template for developing ligands for various G protein-coupled receptors (GPCRs), such as adenosine receptors. For example, derivatives of the isomeric thiazolo[5,4-d]pyrimidine (B3050601) system have been developed as potent dual antagonists for the A1 and A2A adenosine receptors. nih.gov

Molecular modeling and structural studies reveal the basis for this interaction. The flat, aromatic thiazolopyrimidine core engages in favorable π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine) within the receptor's binding pocket. nih.gov The nitrogen atoms of the pyrimidine ring and exocyclic functional groups introduced at the 7-position can form critical hydrogen bonds with polar residues like asparagine and glutamate. nih.gov

The 7-bromo position is the key modification point for tuning the ligand's affinity and selectivity. By synthesizing a library of compounds with different substituents at this position, researchers can systematically probe the chemical space of the receptor's binding site. This has been demonstrated in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, where various N,N-dialkylamino groups were introduced at the 7-position of a thiazolo[4,5-d]pyrimidine core to optimize activity. nih.gov This highlights the role of this compound as a foundational building block for creating diverse ligands to target specific receptors.

Computational and Theoretical Studies on 7 Bromothiazolo 4,5 D Pyrimidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, form the bedrock of computational investigations into the molecular properties of 7-Bromothiazolo[4,5-d]pyrimidine. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

DFT has become a popular method for studying pyrimidine (B1678525) derivatives due to its favorable balance between computational cost and accuracy. nih.govresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p), cc-pVTZ) is crucial for obtaining reliable results that correlate well with experimental data. researchgate.net For instance, in studies of related bromo-substituted heterocyclic compounds, the B3LYP method has been successfully used to predict molecular structures and properties. researchgate.net

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. For thiazole (B1198619) derivatives, the HOMO-LUMO energy gap has been calculated to be around 5.674 eV, indicating significant stability. researchgate.net

The charge distribution within the this compound molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net This provides information about the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. Such analysis is crucial for predicting how the molecule will interact with other reagents or biological targets.

Table 1: Representative HOMO-LUMO Energies for a Thiazolopyrimidine Derivative

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6

Note: The values in this table are illustrative and represent typical energies for a thiazolopyrimidine scaffold based on computational studies of related compounds.

Determining the most stable three-dimensional structure of this compound is a primary goal of computational chemistry. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is typically performed using methods like DFT. researchgate.net The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

For fused heterocyclic systems like thiazolo[4,5-d]pyrimidines, the planarity of the ring system is a significant feature. mdpi.com Computational methods can accurately predict whether the molecule is perfectly planar or if there are slight deviations from planarity. mdpi.com In a study on a related pyrazolopyrimidine, the dihedral angle between the constituent rings was calculated to be 4.38(4)°. mdpi.com

Conformational analysis is essential for molecules with flexible side chains, although for a rigid fused ring system like this compound, the number of possible conformations is limited. However, computational methods can still be used to explore any potential puckering of the rings or different orientations of substituents.

Table 2: Illustrative Optimized Geometrical Parameters for a Thiazolopyrimidine Ring System

ParameterBond Length (Å)Bond Angle (°)
C-S1.75C-S-C
C-N1.35C-N-C
C=C1.40N-C=C
C-Br1.90C-C-Br

Note: The values in this table are representative and based on typical bond lengths and angles for similar heterocyclic systems.

Spectroscopic Data Prediction and Correlation with Experimental Observations (NMR, IR, UV/Vis)

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. nih.govnih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted chemical shifts are often in good agreement with experimental data, aiding in the structural elucidation of complex molecules. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as stretching or bending of bonds. This allows for a detailed interpretation of the experimental IR spectrum. researchgate.net

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic transitions that give rise to UV/Vis absorption spectra. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help in understanding the electronic structure and chromophores within the molecule.

Computational Studies on Reactivity and Selectivity Profiles

Computational methods offer valuable insights into the chemical reactivity and selectivity of this compound. By analyzing the electronic properties of the molecule, it is possible to predict how it will behave in chemical reactions.

The distribution of electrostatic potential on the molecular surface can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting the sites where the molecule is likely to undergo nucleophilic or electrophilic attack.

Frontier molecular orbital theory, as discussed earlier, is also a powerful tool for predicting reactivity. The shapes and energies of the HOMO and LUMO can indicate the preferred sites for interaction with other molecules. For example, in a reaction with a nucleophile, the interaction will likely occur at the atom with the largest coefficient in the LUMO.

Computational studies can also be used to model reaction mechanisms and determine the activation energies for different reaction pathways. This allows for the prediction of the most likely products of a reaction and can explain observed regioselectivity or stereoselectivity. Studies on related pyrimidine scaffolds have demonstrated the use of computational approaches to understand their chemical versatility and reactivity with different nucleophiles. researchgate.net

Molecular Modeling and Docking Studies for Structural Insights (Excluding Efficacy/Biological Activity)

Molecular modeling and docking are computational techniques used to study the interaction of a small molecule with a macromolecular target, such as a protein or nucleic acid. While these methods are often used to predict the biological activity of a compound, they also provide valuable structural insights into the binding process itself, independent of the functional outcome.

In the context of this compound, molecular docking could be used to understand how the molecule fits into the binding site of a particular protein. The docking simulation predicts the preferred binding orientation and conformation of the molecule, as well as the key intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

These studies can reveal which parts of the this compound scaffold are most important for binding and can guide the design of derivatives with improved binding affinity. For example, docking studies on other pyrimidine derivatives have identified critical hydrogen bond interactions between the pyrimidine core and amino acid residues in the target protein. nih.govnih.gov Such insights are invaluable for structure-based drug design, even when not directly assessing the efficacy of the compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.